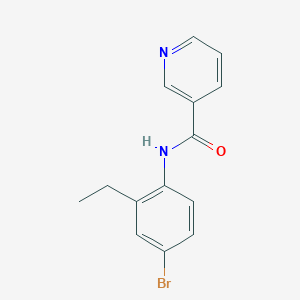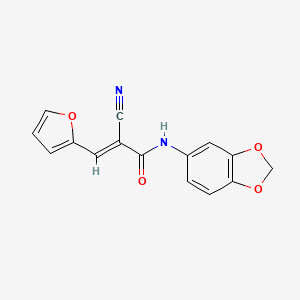
N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide
説明
N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide, also known as chlorfenapyr, is a pesticide that belongs to the chemical class of pyrroles. It was first introduced in Japan in 1995 and has since been used globally to control pests in agriculture and public health settings. Chlorfenapyr acts as a mitochondrial uncoupler, disrupting cellular respiration and leading to the death of target organisms.
作用機序
Chlorfenapyr acts as a mitochondrial uncoupler, disrupting the electron transport chain and inhibiting ATP synthesis. This leads to a decrease in cellular energy production and ultimately results in the death of target organisms. Chlorfenapyr is unique in that it is a pro-insecticide, meaning that it is converted to its active form by the target organism's enzymes.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have a broad spectrum of activity against a variety of pests. It has been found to be effective against insecticide-resistant pests, making it a valuable tool in pest control. Chlorfenapyr has also been shown to have low toxicity to mammals, making it a safer alternative to other pesticides.
実験室実験の利点と制限
Chlorfenapyr has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, its broad spectrum of activity and low toxicity make it a useful tool for studying pest control and resistance. However, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Additionally, further research is needed to fully understand N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action and its potential for use in controlling insecticide-resistant pests. Finally, more studies are needed to assess the long-term effects of N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide on non-target organisms and the environment.
科学的研究の応用
Chlorfenapyr has been extensively studied for its efficacy in controlling a variety of pests, including insects, mites, and nematodes. It has been used in agriculture to control pests in crops such as cotton, vegetables, and fruit trees. In public health settings, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been used to control bed bugs, cockroaches, and other household pests. Additionally, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been studied for its potential use in controlling insecticide-resistant pests.
特性
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)7-8-16-13(18)14(19)17-9-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFIBHCJWUMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721324.png)


![1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)
![8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B4721344.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4721347.png)

![N-(4-isopropylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4721370.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl phenoxyacetate](/img/structure/B4721381.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4721385.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721387.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4721407.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4721419.png)